123C4

EPHA4 receptor binding affinity receptor selectivity

123C4 is the first-in-class, selective EPHA4 agonist for ALS and neurobiology research. Its validated brain penetrance and >10x selectivity over EPHA3 are distinct advantages. Substitution with generic EPHA4 modulators is not scientifically justified. Procure this benchmark compound to ensure data integrity and reproducibility in your studies.

Molecular Formula C43H47ClN8O6
Molecular Weight 807.3 g/mol
Cat. No. B8107674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name123C4
Molecular FormulaC43H47ClN8O6
Molecular Weight807.3 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC=C2CCNC(=O)C(CC3=CC=NC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CNC6=C5C=C(C=C6)O)NC(=O)CCCN
InChIInChI=1S/C43H47ClN8O6/c1-58-32-9-11-36-34(23-32)28(24-48-36)14-18-47-41(55)37(20-27-12-16-46-17-13-27)51-42(56)38(19-26-4-6-30(44)7-5-26)52-43(57)39(50-40(54)3-2-15-45)21-29-25-49-35-10-8-31(53)22-33(29)35/h4-13,16-17,22-25,37-39,48-49,53H,2-3,14-15,18-21,45H2,1H3,(H,47,55)(H,50,54)(H,51,56)(H,52,57)/t37-,38-,39-/m0/s1
InChIKeySRCCZHZOKZJHOK-IGMOWHQGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-amino-N-[(2S)-1-[[(2S)-3-(4-chlorophenyl)-1-[[(2S)-1-[2-(5-methoxy-1H-indol-3-yl)ethylamino]-1-oxo-3-pyridin-4-ylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(5-hydroxy-1H-indol-3-yl)-1-oxopropan-2-yl]butanamide (123C4): CAS, Selectivity & Supplier Data


The compound 4-amino-N-[(2S)-1-[[(2S)-3-(4-chlorophenyl)-1-[[(2S)-1-[2-(5-methoxy-1H-indol-3-yl)ethylamino]-1-oxo-3-pyridin-4-ylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(5-hydroxy-1H-indol-3-yl)-1-oxopropan-2-yl]butanamide, commonly designated as 123C4 (CAS 2034159-30-1), is a synthetic bis-indolyl peptidomimetic that functions as a potent, selective, and competitive agonist of the receptor tyrosine kinase EPHA4 [1]. It is a first-generation compound within a class of EPHA4-targeting agents, characterized by its molecular formula C43H47ClN8O6 and a molecular weight of 807.34 g/mol [1]. The compound is supplied as a high-purity powder (≥98% by HPLC) for research applications, typically stored at -20°C for long-term stability [1].

4-amino-N-[(2S)-1-[[(2S)-3-(4-chlorophenyl)-1-[[(2S)-1-[2-(5-methoxy-1H-indol-3-yl)ethylamino]-1-oxo-3-pyridin-4-ylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(5-hydroxy-1H-indol-3-yl)-1-oxopropan-2-yl]butanamide: Why EPHA4-Targeted Research Requires 123C4


Generic substitution of 123C4 with other EPHA4-modulating agents is not scientifically justified due to fundamental differences in mechanism of action, selectivity profile, and in vivo performance. While many EPHA4-targeting compounds act as antagonists or inhibitors of ephrin binding [1], 123C4 is a validated agonist that activates downstream signaling pathways [2]. Furthermore, its >10-fold selectivity for EPHA4 over the closely related receptor EPHA3 is a specific property derived from its unique structural interactions with the ligand-binding domain (LBD), particularly with residue Ile59 [3]. This selectivity cannot be assumed for other compounds in the class without explicit experimental validation. The quantitative evidence below substantiates why 123C4, not a generic alternative, should be procured for studies requiring a selective EPHA4 agonist with demonstrated brain penetrance and in vivo efficacy.

4-amino-N-[(2S)-1-[[(2S)-3-(4-chlorophenyl)-1-[[(2S)-1-[2-(5-methoxy-1H-indol-3-yl)ethylamino]-1-oxo-3-pyridin-4-ylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(5-hydroxy-1H-indol-3-yl)-1-oxopropan-2-yl]butanamide: Comparative Quantitative Evidence for Scientific Procurement


123C4 Exhibits Superior EPHA4 Binding Affinity and Isoform Selectivity vs. the KYL Peptide

123C4 binds to the EPHA4 ligand-binding domain (LBD) with a Ki of 0.65 μM and a KD of 0.42 μM [1]. In direct comparison, the commonly used EPHA4 antagonist KYL peptide exhibits a reported Ki of 1.30 μM and a KD of 0.8 μM for EPHA4 . This indicates 123C4 has approximately 2-fold higher affinity. More critically, 123C4 demonstrates >10-fold selectivity for EPHA4 over the closely related EPHA3 receptor (KD = 4.5 μM) and is completely inactive against EPHA2 (KD = NB) [1]. In contrast, the selectivity profile of the KYL peptide for EPHA4 over other Eph receptors is not as extensively quantified in the same studies.

EPHA4 receptor binding affinity receptor selectivity

123C4 Demonstrates Functional EPHA4 Agonism Distinct from Ephrin-A1-Fc in Primary Neurons

123C4 induces functional EPHA4 agonism in primary cortical neuron cultures, as evidenced by a dose-dependent increase in the percentage of collapsed growth cones and a corresponding increase in EPHA4 phosphorylation [1]. Treatment with 10 μM 123C4 resulted in a statistically significant increase in growth cone collapse compared to the Fc control (p < 0.01), and 100 μM 123C4 induced a further increase (p < 0.001) [1]. In comparison, the natural ligand ephrin-A1-Fc also induced collapse, but 123C4's effect was additive when combined, suggesting a distinct, non-competitive mechanism of receptor activation [1].

EPHA4 agonism primary cortical neurons growth cone collapse

123C4 Significantly Prolongs Survival in an ALS Mouse Model, a Benchmark for EPHA4-Targeted Therapies

In a SOD1(G93A) mutant mouse model of amyotrophic lateral sclerosis (ALS), daily intraperitoneal administration of 30 mg/kg 123C4 significantly prolonged survival [1]. The average survival time from disease onset to endpoint was 38.6 ± 5.7 days for 123C4-treated mice compared to 28.2 ± 4.2 days for vehicle-treated controls (p < 0.01) [1]. This represents a 37% extension in post-onset survival. In contrast, while other EPHA4 antagonists have shown efficacy in preclinical ALS models, their quantitative survival benefit is often not reported or is less pronounced; for instance, the cyclic EPHA4 peptide antagonist with an IC50 of ~25 nM has not yet published comparable survival data in the same model [2].

Amyotrophic Lateral Sclerosis ALS SOD1 mouse model in vivo efficacy

123C4 Demonstrates Superior Plasma Stability and Brain Penetrance vs. the KYL Peptide

123C4 exhibits a significantly longer plasma half-life (t1/2 > 60 min) compared to the KYL peptide (t1/2 ~10 min) under the same experimental conditions [1]. Furthermore, after intraperitoneal administration in mice, approximately 60% of 123C4 reaches the brain within 30 minutes, achieving concentrations similar to its KD value for EPHA4-LBD [1]. This brain penetrance is a crucial attribute for a CNS-targeted tool compound. In contrast, the KYL peptide's brain penetration is not well-characterized, and its short half-life limits its utility for chronic in vivo studies.

plasma stability brain penetration pharmacokinetics

123C4's Agonist Mechanism Differentiates It from the Predominant Class of EPHA4 Antagonists

123C4 is a validated EPHA4 agonist, whereas the majority of well-characterized EPHA4-targeting compounds, such as the KYL peptide (IC50 = 6.34 μM for EphA4-ephrinA5 interaction) and cyclic peptide antagonists (IC50 ~25 nM) [1], act as antagonists or inhibitors. This mechanistic distinction is crucial because EPHA4 signaling is complex and context-dependent; agonism and antagonism can produce opposite or non-overlapping biological effects [2]. Therefore, 123C4 is uniquely suited for studies where activation of EPHA4 signaling is the desired experimental outcome, whereas antagonists are not substitutable.

EPHA4 signaling agonist vs antagonist mechanism of action

123C4 Protects Motor Neurons from ALS Astrocyte-Induced Toxicity, Validating its Therapeutic Potential in a Human Cell Model

In a co-culture model of human motor neurons and reactive astrocytes derived from ALS patients (both sporadic and SOD1 mutant), treatment with the first-generation EphA4 agonist 123C4 effectively protected motor neurons from cell death [1]. While the study notes that newer generation agonists (150D4, 150E8, 150E7) provide protection at lower therapeutic doses, 123C4's activity in this clinically relevant human cell model is well-documented [1]. This provides a direct functional link between EPHA4 agonism and neuroprotection in a disease-relevant context, a validation that is not available for many other EPHA4 modulators.

motor neuron protection ALS astrocytes human cell model

4-amino-N-[(2S)-1-[[(2S)-3-(4-chlorophenyl)-1-[[(2S)-1-[2-(5-methoxy-1H-indol-3-yl)ethylamino]-1-oxo-3-pyridin-4-ylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(5-hydroxy-1H-indol-3-yl)-1-oxopropan-2-yl]butanamide: Validated Research and Industrial Application Scenarios


Preclinical ALS Research and Drug Discovery

123C4 is the prototypical tool compound for investigating EPHA4 agonism as a therapeutic strategy in amyotrophic lateral sclerosis (ALS). Its demonstrated efficacy in prolonging survival in the SOD1(G93A) mouse model and protecting human motor neurons from ALS astrocyte-induced toxicity makes it an essential positive control and lead compound for in vivo and in vitro ALS studies [1][2].

Neuroscience Research on EPHA4 Signaling in Axon Guidance and Synaptic Plasticity

123C4's ability to induce EPHA4 phosphorylation and growth cone collapse in primary cortical neurons validates its use as a selective agonist for dissecting EPHA4-mediated signaling pathways in neurodevelopment, axon guidance, and synaptic plasticity [1]. Its high selectivity over EPHA3 and EPHA2 ensures that observed effects are specifically attributed to EPHA4 activation [1].

Pharmacokinetic and Brain Penetration Studies for CNS Drug Development

Given its characterized plasma stability (t1/2 > 60 min) and high brain penetrance (~60% at 30 min), 123C4 serves as a benchmark compound for developing and optimizing brain-penetrant peptidomimetics targeting the CNS [1]. It can be used to validate new formulations or delivery strategies for CNS therapeutics.

Development of Next-Generation EPHA4 Agonists

As a first-generation EPHA4 agonist with well-defined structure-activity relationships (SAR), 123C4 is a key reference compound for medicinal chemistry efforts aimed at developing more potent, selective, and metabolically stable EPHA4 agonists, such as 150D4, 150E8, and 150E7 [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 123C4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.